molecular formula C16H16ClNO3 B421217 ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate CAS No. 339285-62-0

ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B421217
CAS No.: 339285-62-0
M. Wt: 305.75g/mol
InChI Key: OFZUUDRPJBZAQV-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a 1-benzofuran core substituted at positions 2, 3, 4, and 3. Key structural attributes include:

  • Position 2: Ethyl carboxylate group.
  • Position 3: Methyl substituent.
  • Position 4: Chlorine atom.
  • Position 5: (E)-configured prop-2-en-1-yliminomethyl group.

Its molecular formula is C₁₆H₁₅ClN₂O₃, with a calculated molecular weight of 318.76 g/mol and an estimated XLogP3 (lipophilicity) of 3.2–3.8, based on structural analogs .

Properties

IUPAC Name

ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZUUDRPJBZAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step reactions:

  • Step 1: Formation of the benzofuran ring through a cyclization reaction.

  • Step 2: Introduction of the chloro and methyl groups via halogenation and alkylation.

  • Step 3: Addition of the ethyl ester group through esterification.

  • Step 4: Functionalization with the (E)-(prop-2-en-1-ylimino)methyl group via a condensation reaction.

Industrial Production Methods

Industrially, this compound can be synthesized using automated reactors which ensure precise control over reaction conditions such as temperature, pressure, and pH. The process often involves high-purity reagents to achieve a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to introduce new functional groups or alter its oxidation state.

  • Reduction: Reduction reactions can lead to the removal of specific functional groups, resulting in a different set of chemical properties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of existing groups with new ones.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Sodium hydroxide for nucleophilic substitution, aluminum chloride for electrophilic substitution.

Major Products

  • Oxidation Products: Aldehydes, ketones.

  • Reduction Products: Alkanes, amines.

  • Substitution Products: Various substituted benzofurans.

Scientific Research Applications

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate has several applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Potentially used in the development of new pharmaceuticals due to its unique structure.

  • Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The effects of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate are often related to its interaction with molecular targets:

  • Molecular Targets: Enzymes, receptors.

  • Pathways Involved: Can influence metabolic pathways by modulating enzyme activity or receptor binding, leading to altered cellular processes.

Comparison with Similar Compounds

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS 308295-64-9)

Key Differences :

Property Target Compound Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate
Substituents 4-Cl, 3-CH₃, 5-(prop-2-en-1-yliminomethyl) 6-Br, 2-CH₃, 5-(3-phenylprop-2-enoxy)
Functional Groups Iminomethyl (C=N) Enol ether (C-O-C)
Molecular Weight 318.76 g/mol 415.3 g/mol
XLogP3 ~3.5 5.7
Hydrogen Bond Acceptors 5 (N, O) 4 (O)
Polar Surface Area ~70 Ų 48.7 Ų

Structural Implications :

  • The bromo and phenyl groups in the analog increase molecular weight and lipophilicity (XLogP3 = 5.7), making it more hydrophobic than the target compound.
  • The chlorine in the target compound may confer milder steric effects than the bromine in the analog, influencing reactivity in substitution reactions .

Chromene Derivatives (Compounds 1E and 1L from )

  • Functional Groups: Amino (-NH₂), hydroxy (-OH), and cyano (-CN) groups in chromenes contrast with the carboxylate and imine groups in the target compound.
  • However, their applications likely diverge due to core structure differences .

Lumping Strategy Considerations ()

The lumping strategy groups compounds with similar structures for modeling purposes. While the target and its benzofuran analog (CAS 308295-64-9) share a core framework, their divergent substituents (imine vs. ether, Br vs. Cl) may necessitate separate treatment in reaction modeling. For example:

  • Reactivity: The imine group in the target could participate in Schiff base formation, whereas the enol ether in the analog may undergo hydrolysis or electrophilic addition.

Biological Activity

Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of a chloro group and an imine linkage are notable features that can affect the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
K562 (leukemia)5Inhibition of cell proliferation
HL60 (leukemia)0.1Induction of apoptosis
A549 (lung cancer)16.4Inactivation of AKT signaling pathway

Case Studies

  • In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly K562 and HL60, with IC50 values indicating potent activity without affecting normal cells .
  • Mechanistic Insights : The mechanism underlying the anticancer effects involves the disruption of critical signaling pathways, such as AKT, which is essential for cancer cell survival and proliferation. This suggests that compounds with similar structures may be developed as targeted therapies for specific cancers .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research has indicated that certain benzofuran derivatives exhibit notable antibacterial and antifungal activities.

Summary of Antimicrobial Effects

StudyMicroorganismActivity
Staphylococcus aureusEffective
Candida albicansModerate

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key observations include:

  • Halogen Substitution : The position and type of halogen substituents significantly influence anticancer activity. For instance, compounds with chlorine at specific positions have shown enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Functional Groups : The presence of electron-withdrawing groups, such as chloro or nitro groups, can enhance the reactivity and binding affinity of the compound to target proteins involved in cancer progression .
  • Imine Linkage : The imine functional group may facilitate interactions with biological macromolecules, potentially leading to increased efficacy against cancer cells .

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